1-(2,3-Dichlorophenyl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-7-4-8-11(12(10)15)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCSZOBLACMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353750 | |
| Record name | N-(2,3-dichlorophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-52-4 | |
| Record name | N-(2,3-dichlorophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-DICHLOROPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of 1 2,3 Dichlorophenyl 3 Phenylurea
The compound 1-(2,3-Dichlorophenyl)-3-phenylurea is a solid at room temperature. Its fundamental physicochemical properties are detailed below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O nih.gov |
| Molecular Weight | 281.13 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 13142-52-4 nih.gov |
| Synonyms | N-(2,3-dichlorophenyl)-N'-phenylurea, 3-(2,3-dichlorophenyl)-1-phenylurea nih.gov |
Synthesis and Characterization
The synthesis of 1-(2,3-Dichlorophenyl)-3-phenylurea typically involves the reaction of 2,3-dichloroaniline (B127971) with phenyl isocyanate. This method is a common route for preparing unsymmetrical diarylureas. tandfonline.com Alternative synthetic strategies may utilize reagents like diphenyl carbonate as a source of the carbonyl group. sciengine.com
Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the urea (B33335) moiety. mdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern. mdpi.com
Mechanistic Investigations of Biological Activity
Interactions with Molecular Targets
The precise molecular interactions of 1-(2,3-Dichlorophenyl)-3-phenylurea are not extensively documented in publicly available research. However, studies on structurally related phenylurea compounds provide insights into their potential mechanisms of action, which likely involve enzyme inhibition, receptor binding, and protein modulation.
Phenylurea derivatives have been identified as inhibitors of various enzymes. For instance, certain diarylurea compounds have been shown to inhibit kinases, which are crucial enzymes in cell signaling pathways. nih.gov Specifically, some 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) have demonstrated inhibitory activity against c-MET and VEGFR-2, two receptor tyrosine kinases involved in cell proliferation and angiogenesis. nih.gov The ureido group in these compounds often acts as a hydrogen-bonding site within the enzyme's active site. nih.gov
Furthermore, other phenylurea derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism and a target for cancer immunotherapy. nih.gov The inhibitory activity of these compounds appears to be dependent on specific structural features, such as the presence of a carboxyl group. nih.gov While these findings are for related compounds, they suggest that this compound could potentially exhibit inhibitory activity against similar enzymatic targets.
The interaction of phenylurea compounds with cellular receptors has been a key area of research. A notable example is the allosteric modulation of the cannabinoid CB1 receptor by diarylurea derivatives. acs.org These compounds have been shown to bind to an allosteric site on the receptor, thereby modulating the binding and functional activity of orthosteric ligands. acs.org The electronic characteristics of the substituents on the phenyl rings play a significant role in the binding affinity and modulatory effects. acs.org Specifically, electron-withdrawing groups on the phenyl ring, such as the dichloro substitution in this compound, have been associated with higher potency in some diarylurea series targeting the CB1 receptor. acs.org
Additionally, the herbicide Linuron, which shares a dichlorophenylurea core structure, is known to act as an antagonist of the androgen receptor in animals, highlighting the potential for this class of compounds to interact with nuclear receptors. wikipedia.org
The modulation of protein pathways is a central mechanism by which phenylurea compounds exert their biological effects. In the context of cancer, novel dichlorophenyl urea (B33335) compounds, structurally similar to this compound, have been shown to modulate key proteins involved in cell cycle control and apoptosis. researchgate.netnih.gov These effects are discussed in more detail in the subsequent sections.
Cellular Pathway Modulation
Research has more specifically elucidated the effects of dichlorophenyl urea compounds on cellular pathways, particularly in the context of cancer cell proliferation.
Novel dichlorophenyl urea compounds, designated as SR4 and SR9, have been demonstrated to be potent inducers of apoptosis in human promyelocytic leukemia HL-60 cells. researchgate.netnih.gov Treatment with these compounds leads to a series of events characteristic of the mitochondrial-dependent apoptotic pathway.
Key findings on the induction of apoptosis by these related dichlorophenyl urea compounds include:
Annexin V-FITC Double Staining: Increased staining indicates the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net
DNA Fragmentation: A hallmark of late-stage apoptosis. researchgate.net
Caspase Activation: Increased expression and activation of caspase-3, -7, and -9. researchgate.net
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway. researchgate.net
PARP Degradation: Cleavage of poly(ADP-ribose) polymerase by activated caspases. researchgate.net
Mitochondrial Membrane Potential Collapse: A decrease in the mitochondrial membrane potential (ΔΨm) was observed. researchgate.net
| Apoptotic Event | Observation with Dichlorophenyl Urea Compounds (SR4/SR9) | Reference |
|---|---|---|
| Annexin V-FITC Staining | Increased | researchgate.net |
| DNA Fragmentation | Increased | researchgate.net |
| Caspase-3, -7, -9 Expression | Increased | researchgate.net |
| Cytochrome c Release | Increased | researchgate.net |
| PARP Degradation | Increased | researchgate.net |
| Mitochondrial Membrane Potential | Decreased (Collapse) | researchgate.net |
The anti-proliferative effects of dichlorophenyl urea compounds are also attributed to their ability to modulate the cell cycle. The compounds SR4 and SR9 have been shown to induce cell cycle arrest, primarily at the G0/G1 transition, in HL-60 leukemia cells. researchgate.netnih.gov This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting their proliferation.
The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins:
Decreased expression of cyclins: A reduction in the protein levels of cyclin D1 and cyclin E2 was observed. researchgate.net
Decreased expression of cyclin-dependent kinases (CDKs): The levels of CDK2 and CDK4 were also found to be decreased. researchgate.net
Increased expression of CDK inhibitors: Conversely, the protein expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1) was increased. researchgate.net
| Cell Cycle Regulatory Protein | Effect of Dichlorophenyl Urea Compounds (SR4/SR9) | Reference |
|---|---|---|
| Cyclin D1 | Decreased | researchgate.net |
| Cyclin E2 | Decreased | researchgate.net |
| CDK2 | Decreased | researchgate.net |
| CDK4 | Decreased | researchgate.net |
| p21(WAF1/Cip1) | Increased | researchgate.net |
| p27(Kip1) | Increased | researchgate.net |
Impact on Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Production
The induction of cellular oxidative stress is a key mechanism through which various chemical compounds exert their biological effects. Reactive oxygen species (ROS) are highly reactive molecules, including superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), which are generated during normal metabolic processes. nih.govmedchemexpress.com An imbalance between ROS production and the cell's antioxidant defense systems leads to oxidative stress, which can cause damage to lipids, proteins, and DNA, ultimately triggering cellular signaling pathways that can lead to apoptosis or necrosis. nih.gov
In the context of cancer therapy, the generation of ROS is a primary mechanism for many chemotherapeutic agents. nih.gov While direct studies on this compound are limited, research on structurally related dichlorophenyl urea compounds provides insight into this mechanism. For instance, the novel compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has been investigated for its anti-cancer effects in lung cancer, which are linked to the management of oxidative stress. nih.gov Tumors often experience enhanced metabolic and oxidative stress, and COH-SR4 appears to exploit this by targeting critical nodes of adaptation to oxidative stress. nih.gov The compound was found to activate the AMP-activated protein kinase (AMPK) pathway, which is typically suppressed in tumor cells despite high levels of AMP resulting from energy depletion and stress. nih.gov This activation suggests a mechanism that counteracts the tumor's adaptation to a high-stress environment. nih.gov
Mechanistic Insights into Specific Biological Modalities
Antimicrobial Action Mechanisms
Information regarding the specific antimicrobial action mechanisms of this compound is not extensively available in the current literature. However, general antimicrobial strategies often involve the disruption of bacterial cell integrity, inhibition of essential enzymes, or interference with cellular communication systems like quorum sensing. nih.gov The development of resistance to existing antibiotics has spurred research into novel antimicrobial agents. nih.gov
Antiviral Action Mechanisms
There is currently a lack of specific research detailing the antiviral mechanisms of this compound. The search for new antiviral agents often focuses on heterocyclic compounds, such as triazoles and pyrazolones, which have shown promise by targeting viral enzymes like proteases, crucial for viral replication. nih.gov The ability of such compounds to form hydrogen bonds with biological targets is a key aspect of their antiviral activity. nih.gov
Anticancer Action Mechanisms
While data specifically for this compound is scarce, extensive research on closely related dichlorophenyl urea compounds, such as COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) and other novel dichlorophenyl ureas (SR4 and SR9), provides significant insights into the potential anticancer mechanisms of this class of molecules. nih.govresearchgate.netnih.gov These compounds have demonstrated potent activity against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov
Cell Cycle Arrest: Novel dichlorophenyl urea compounds SR4 and SR9 have been shown to suppress the growth of promyelocytic leukemia (HL-60) cells by inducing cell cycle arrest at the G0/G1 transition phase. researchgate.net This arrest is accompanied by a marked decrease in the protein levels of key cell cycle regulators, including:
Cyclins: Cyclin D1 and Cyclin E2
Cyclin-Dependent Kinases (CDKs): CDK2 and CDK4 researchgate.net
Concurrently, these compounds lead to an increased expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1), which act as brakes on cell cycle progression. researchgate.net Similar effects on cell cycle arrest (G0/G1 phase) were observed in lung cancer cells treated with COH-SR4. nih.gov
Induction of Apoptosis: The anticancer activity of these compounds is also strongly linked to the induction of programmed cell death, or apoptosis. In leukemia cells, SR4 and SR9 were found to be cytotoxic in a dose- and time-dependent manner. researchgate.net The apoptotic mechanism is mitochondrial-dependent and involves:
Activation of caspases 3, 7, and 9. researchgate.net
Release of cytochrome c into the cytosol. researchgate.net
Cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net
DNA fragmentation. researchgate.net
In melanoma and lung cancer models, COH-SR4 treatment also led to the induction of apoptosis. nih.govnih.gov Western blot analysis of tumors from mice treated with COH-SR4 showed an increase in the pro-apoptotic protein Bax and cleaved PARP, alongside a decrease in the anti-apoptotic protein Bcl2. nih.gov
Table 1: Anticancer Mechanisms of Dichlorophenyl Urea Derivatives
| Compound | Cancer Type | Key Mechanistic Findings | Affected Proteins |
|---|---|---|---|
| SR4 & SR9 | Human promyelocytic leukemia (HL-60) | G0/G1 cell cycle arrest, induction of mitochondrial-dependent apoptosis, and cell differentiation. researchgate.net | ↓ Cyclin D1, ↓ Cyclin E2, ↓ CDK2, ↓ CDK4, ↑ p21, ↑ p27, ↑ Caspases 3, 7, 9. researchgate.net |
| COH-SR4 | Melanoma | Inhibition of survival and clonogenic potential, induction of apoptosis, G2/M phase cell cycle arrest. nih.gov | ↓ GST activity. nih.gov |
| COH-SR4 | Lung Cancer | Inhibition of survival and clonogenic potential, induction of apoptosis, G0/G1 cell cycle arrest, activation of AMPK pathway. nih.gov | ↓ CDK2, ↓ CDK4, ↓ Cyclin A, ↓ Cyclin B1, ↓ Cyclin E1, ↑ p27, ↑ pAMPK, ↓ pAkt, ↓ Bcl2, ↑ Bax, ↑ Cleaved PARP. nih.gov |
This table presents data for dichlorophenyl urea derivatives closely related to this compound.
Antifungal and Antibiofilm Mechanisms
Herbicidal Mechanisms: Photosystem II Inhibition
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis. nih.gov The primary target for these herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. nih.govwikipedia.org
The mechanism of action involves the herbicide binding to the Q_B-binding niche on the D1 protein of the PSII reaction center. nih.gov This binding blocks the electron flow from the primary quinone electron acceptor (Q_A) to the secondary quinone electron acceptor (Q_B). nih.gov By interrupting this electron transfer, the entire photosynthetic process is halted, leading to a buildup of highly energetic molecules, the generation of destructive radical species, and ultimately, plant cell death. nih.govnih.gov
Numerous studies on phenylurea compounds with similar structures to this compound, such as Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea), have confirmed this mechanism of action in various plant and cyanobacterial species. nih.govwikipedia.orgnih.gov The site of inhibition has been pinpointed to the reducing side of PSII, effectively stopping the light-dependent reactions of photosynthesis. nih.govcambridge.org
Table 2: Related Phenylurea Herbicides and their Mechanism
| Herbicide Name | Chemical Name | Mechanism of Action |
|---|---|---|
| Diuron (DCMU) | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Inhibits Photosystem II by blocking electron transfer from Q_A to Q_B. nih.gov |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Acts via inhibition of Photosystem II. wikipedia.org |
| R-24191 | 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea | Inhibits Photosystem II between water-splitting and Photosystem I. cambridge.org |
Preclinical Research and in Vitro/in Vivo Pharmacological Evaluation
In Vitro Biological Screening
Antiproliferative Activity against Cancer Cell Lines
While specific antiproliferative data for 1-(2,3-Dichlorophenyl)-3-phenylurea is not extensively available in the public domain, studies on structurally similar dichlorophenyl urea (B33335) compounds have demonstrated significant anticancer effects. A notable example is the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, which has shown promising activity against melanoma cell lines nih.gov.
The anti-proliferative effects of COH-SR4 were evaluated using MTT assays, which measure cell viability. The compound exhibited potent inhibitory effects on the survival of various melanoma cell lines, with IC50 values in the micromolar range. Specifically, the IC50 values were determined to be 5 ± 1 μM for the B16-F0 cell line, 6 ± 1 μM for the Hs600T cell line, and 11 ± 2 μM for the A2058 cell line nih.gov. Further investigation through colony formation assays confirmed the anti-proliferative effects of COH-SR4 nih.gov. Treatment with 10 μM of the compound resulted in a significant reduction in colony formation in B16-F0, Hs600T, and A2058 melanoma cells nih.gov.
It is important to note that these findings are for a related compound, 1,3-bis(3,5-dichlorophenyl)urea, and further research is required to determine the specific antiproliferative profile of this compound.
Table 1: Antiproliferative Activity of COH-SR4 against Melanoma Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| B16-F0 | 5 ± 1 |
| Hs600T | 6 ± 1 |
Data derived from studies on the related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) nih.gov.
Antimicrobial Efficacy Assays
The antimicrobial potential of the diphenylurea class of compounds has been investigated, with some derivatives showing notable efficacy against clinically relevant pathogens. While specific data for this compound is limited, studies on other diphenylureas have highlighted their promise as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
In one study, two diphenylurea compounds demonstrated potent and rapid bactericidal activity, capable of eliminating a high inoculum of MRSA within four hours nih.gov. This bactericidal effect was found to be associated with the targeting of bacterial cell wall synthesis nih.gov. Furthermore, these compounds showed the ability to re-sensitize vancomycin-resistant Staphylococcus aureus (VRSA) to vancomycin, suggesting a potential role in overcoming antibiotic resistance nih.gov. The research also indicated a low likelihood of rapid resistance development to these diphenylurea compounds nih.gov.
These findings underscore the potential of the diphenylurea scaffold in the development of new antibiotics. However, specific antimicrobial efficacy assays for this compound are needed to ascertain its specific spectrum of activity and potency.
Antifungal Activity and Biofilm Inhibition Studies
Currently, there is a lack of specific research data on the antifungal activity and biofilm inhibition properties of this compound. The investigation of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections researchgate.net. Fungal biofilms, in particular, present a significant therapeutic challenge as they are often associated with increased resistance to conventional antifungal treatments researchgate.netnih.govnih.gov. Future studies are warranted to explore the potential of this compound and its derivatives as antifungal and anti-biofilm agents.
Enzyme Inhibition Assays (e.g., IDO1, VEGFR-2, Cholinesterase)
The phenylurea scaffold is a common feature in many enzyme inhibitors, and derivatives of this class have been evaluated for their activity against various enzymatic targets.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as an important target in cancer immunotherapy mdpi.comnih.govnih.gov. Phenyl urea derivatives have been designed and synthesized as potential IDO1 inhibitors. In one such study, several phenyl urea derivatives showed potent IDO1 inhibition, with IC50 values in the range of 0.1–0.6 μM mdpi.com. Structure-activity relationship studies indicated that substitutions on the phenyl ring play a crucial role in the inhibitory activity mdpi.com. While specific data for the 2,3-dichloro substitution is not provided, the study noted that para-substituted phenyl urea derivatives generally exhibited more potent IDO1 inhibitory activity than the unsubstituted parent compound mdpi.com.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis nih.govaltmeyers.org. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy medchemexpress.comselleckchem.com. The diphenylurea scaffold is a core structural element in several approved VEGFR-2 inhibitors, such as sorafenib. Research on various heterocyclic compounds has demonstrated that the introduction of a substituted phenyl ring can lead to potent VEGFR-2 inhibitory activity nih.gov. Although specific IC50 values for this compound against VEGFR-2 are not available, its structural similarity to known VEGFR-2 inhibitors suggests it may possess activity against this target.
Cholinesterase: Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease mdpi.comnih.govnih.gov. While the inhibitory potential of this compound against cholinesterases has not been specifically reported, the broader class of urea derivatives has been explored for this activity. Further investigation is required to determine if this specific compound exhibits any significant cholinesterase inhibition.
In Vivo Efficacy Studies in Animal Models
Efficacy in Systemic Candidiasis Models
There is currently no available scientific literature detailing the in vivo efficacy of this compound in animal models of systemic candidiasis. Systemic candidiasis is a severe and often life-threatening fungal infection, particularly in immunocompromised individuals nih.govnih.govresearchgate.netmdpi.com. The development of effective antifungal agents is a critical medical need researchgate.net. In vivo models, typically in mice, are essential for evaluating the therapeutic potential of new antifungal compounds nih.govmdpi.com. These models allow for the assessment of a compound's ability to reduce fungal burden in various organs and improve survival rates nih.govmdpi.com. Future preclinical development of this compound as a potential antifungal agent would necessitate its evaluation in such established animal models.
Assessment of Skeletal Muscle Relaxant Activity
Similarly, the scientific literature lacks any studies evaluating the skeletal muscle relaxant properties of this compound. Preclinical assessments, which would typically involve in vivo models to measure muscle tone, coordination, and the compound's ability to alleviate muscle spasms or rigidity, have not been published. Therefore, its potential activity at relevant receptors or its effects on neuromuscular junctions remain unknown.
Due to the absence of research findings, no data tables on the pharmacological activity of this compound can be provided.
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2,3-Dichlorophenyl)-3-phenylurea, this method can elucidate its potential biological targets and the nature of its interactions at the molecular level.
Research on structurally similar phenylurea derivatives has shown their potential to interact with a variety of biological targets. For instance, diarylurea compounds have been investigated as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of kinases like c-MET and VEGFR-2, which are implicated in cancer. evitachem.comnih.gov The urea (B33335) moiety is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with protein active sites. nih.gov
The interactions of this compound with a target protein would likely involve hydrogen bonds from the urea's N-H groups and the carbonyl oxygen. The dichlorophenyl and phenyl rings can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues in the binding pocket. The specific 2,3-dichloro substitution pattern influences the molecule's conformation and electronic properties, which in turn dictates its binding specificity and affinity for a particular target. For example, studies on other dichlorophenylurea analogs have highlighted how the position of the chlorine atoms affects biological activity.
Table 1: Potential Molecular Docking Targets and Interaction Types for this compound
| Potential Target Class | Example Targets | Key Interaction Types | Supporting Evidence from Related Compounds |
| Kinases | c-MET, VEGFR-2, C-RAF | Hydrogen bonding (urea moiety), hydrophobic interactions (phenyl rings), halogen bonds (chlorine atoms) | Diarylurea derivatives show inhibitory activity against various kinases. nih.govresearchgate.netmdpi.com |
| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Allosteric modulation, hydrophobic interactions, hydrogen bonding | Diarylureas have been identified as allosteric modulators of CB1. evitachem.com |
| Enzymes | α-amylase, α-glucosidase, Dehalogenases | Hydrogen bonding with active site residues, hydrophobic interactions | Schiff-base derivatives of urea inhibit α-amylase and α-glucosidase; Phenylureas can be substrates for microbial dehalogenases. tandfonline.com |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and to calculate various electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. researchgate.net
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack, while the N-H protons would be regions of positive potential. DFT is also applied to calculate bond dissociation energies, which can predict the likelihood of processes like reductive dehalogenation.
Table 2: Application of DFT in Analyzing this compound
| DFT Calculation Type | Information Gained | Significance |
| Geometry Optimization | Provides the most stable 3D structure, bond lengths, and angles. | Essential for understanding the molecule's shape and for subsequent docking studies. |
| HOMO-LUMO Energy Analysis | Determines the electronic energy gap, ionization potential, and electron affinity. | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic and nucleophilic sites. | Predicts how the molecule will interact with other molecules and biological targets. |
| Vibrational Frequency Analysis | Calculates theoretical infrared and Raman spectra. | Aids in the experimental characterization of the compound. |
| Bond Dissociation Energy | Predicts the energy required to break specific bonds. | Useful for understanding degradation pathways, such as dehalogenation. |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them.
Phenylurea derivatives can exist in different conformations due to rotation around several single bonds, such as the C-N bonds of the urea bridge and the bonds connecting the phenyl rings to the urea group. nih.govrsc.org Studies on similar molecules have identified cis and trans configurations of the amide groups as well as syn and anti geometries, which can be stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net For phenylurea, the trans isomer with a syn geometry has been predicted to be the lowest energy form. nih.govresearchgate.net
The potential energy surface (PES) can be mapped by systematically rotating specific dihedral angles and calculating the corresponding energy. This reveals the energy minima (stable conformers) and the transition states (energy barriers). The rotational barrier around the C-N bonds in phenylureas is significant, indicating a degree of double-bond character due to resonance. nih.gov The presence of the bulky chlorine atoms at the 2 and 3 positions of the phenyl ring in this compound will create steric hindrance, influencing the preferred rotational angles and the relative energies of different conformers.
Table 3: Conformational Data for Phenylurea Derivatives
| Compound | Method | Key Findings | Reference |
| Phenylurea | DFT/MP2 | The lowest energy form is a trans isomer in a syn geometry. The rotational barrier for the phenyl group is ~2.4 kcal/mol. | nih.gov |
| 1,1-Dimethyl-3-phenylurea (Fenuron) | DFT | Two stable conformers (anti and syn) were identified, with the anti form being more stable. | researchgate.net |
| Phenylurea and 1,3-diphenylurea (B7728601) | Spectroscopy and Computation | Two conformers were assigned for each, associated with cis and trans configurations of the amide groups. | rsc.org |
Prediction of ADME-Related Parameters (e.g., Blood-Brain Barrier Permeation)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools can estimate these properties for compounds like this compound, helping to assess its drug-likeness.
Various online platforms and software, such as SwissADME and QikProp, can calculate a range of physicochemical and pharmacokinetic properties based on the molecule's structure. researchgate.netnih.govresearchgate.net These properties include molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.
A key aspect of CNS drug development is predicting a compound's ability to cross the blood-brain barrier (BBB). The logBB value (ratio of the concentration of a drug in the brain to that in the blood) is a common measure of BBB permeation. In silico models can predict logBB based on molecular descriptors. For a series of compounds including a 1-(2,3-dichlorophenyl) moiety, in silico analysis predicted their potential for BBB permeability. While specific data for this compound is not available, predictions can be made based on its structural features. Its relatively high lipophilicity, due to the two phenyl rings and chlorine atoms, would generally favor BBB penetration, although other factors like polar surface area and interactions with efflux transporters also play a significant role. nih.gov
Table 4: Predicted ADME Properties for this compound (Illustrative)
| ADME Property | Predicted Value/Classification | Significance for Drug-Likeness |
| Molecular Weight | ~281.13 g/mol | Complies with Lipinski's Rule (<500 g/mol ). |
| Lipophilicity (logP) | Predicted to be high (>3) | High lipophilicity can enhance membrane permeability but may reduce solubility. |
| Aqueous Solubility (logS) | Predicted to be low | Low solubility can be a challenge for oral absorption. |
| Hydrogen Bond Donors | 2 (from N-H groups) | Complies with Lipinski's Rule (≤5). |
| Hydrogen Bond Acceptors | 1 (from C=O group) | Complies with Lipinski's Rule (≤10). |
| Blood-Brain Barrier (BBB) Permeation | Potentially permeable | High lipophilicity and appropriate size may allow BBB crossing. nih.gov |
| Human Intestinal Absorption (HIA) | Likely high | Favorable physicochemical properties suggest good passive absorption. nih.gov |
QSAR/SAR Correlation Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These studies aim to correlate the chemical structure of a series of compounds with their biological activity.
For phenylurea derivatives, SAR studies have revealed key structural features that influence their activity. researchgate.netresearchgate.net For instance, the urea linker is crucial for hydrogen bonding with target proteins. The nature and position of substituents on the phenyl rings significantly impact potency and selectivity. In a series of 1,3-diphenylurea derivatives, the presence of electron-withdrawing groups like dichloro substituents on the phenyl ring was found to enhance cytotoxic activity against cancer cell lines. nih.gov
QSAR models use statistical methods to create mathematical equations that relate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to biological activity. nih.gov For a series of N-(substituted phenylurea) derivatives, QSAR studies have been conducted to understand the correlation between their physicochemical properties and anticancer activity. researchgate.netdocumentsdelivered.com Such models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. A 3D-QSAR model for diaryl urea derivatives identified a five-point pharmacophore hypothesis, highlighting the importance of hydrogen bond acceptors, donors, and hydrophobic regions for activity. mdpi.com
Table 5: Summary of SAR/QSAR Findings for Phenylurea Derivatives
| Structural Modification | Observed Effect on Activity | Rationale/Interpretation | Reference |
| Urea Moiety | Essential for activity | Acts as a hydrogen bond donor and acceptor, anchoring the ligand in the target's active site. | nih.gov |
| Phenyl Ring Substituents | Type and position of substituents are critical for potency and selectivity. | Affects electronic properties, lipophilicity, and steric fit within the binding pocket. | researchgate.netnih.gov |
| Dichloro-substitution | Often enhances cytotoxic/inhibitory activity. | Increases lipophilicity and can form specific interactions (e.g., halogen bonds). | nih.gov |
| Overall Lipophilicity | A key driver for improved anti-malarial activity in some series. | Influences membrane permeability and access to the target site. | nih.gov |
Environmental Degradation and Biotransformation Pathways Mechanistic Focus
Microbial Degradation Mechanisms
The microbial breakdown of phenylurea herbicides is a critical process governing their environmental persistence. This degradation is primarily an enzymatic process carried out by a diverse range of soil microorganisms.
Enzymatic Processes: Hydroxylation, Demethylation, Dechlorination, Oxidation
The initial and most significant step in the microbial degradation of many phenylurea herbicides is the enzymatic hydrolysis of the urea (B33335) bond. frontiersin.orgnih.gov For N,N-dimethyl substituted phenylureas like diuron (B1670789), this is often preceded by N-demethylation, which occurs in a stepwise manner to form monomethyl and then demethylated intermediates. nih.gov In the case of 1-(2,3-Dichlorophenyl)-3-phenylurea, which lacks N-methyl groups, the primary enzymatic attack is expected to be the direct hydrolysis of the urea linkage.
This hydrolysis is catalyzed by amidase or hydrolase enzymes, cleaving the molecule into 2,3-dichloroaniline (B127971) and phenylamine (aniline). frontiersin.orgresearchgate.net Following this primary cleavage, further degradation of the resulting aniline (B41778) moieties can occur through:
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring, often a precursor to ring cleavage.
Dechlorination: The removal of chlorine atoms from the dichlorophenyl ring, a crucial step in detoxification. This can occur under both aerobic and anaerobic conditions. nih.gov
Oxidation: The breakdown of the aromatic rings, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and mineral salts).
Identification and Characterization of Degrading Microorganisms and Enzymes
Commonly cited bacterial genera with the ability to degrade phenylureas include Pseudomonas, Rhodococcus, Arthrobacter, and Bacillus. frontiersin.org For instance, Pseudomonas putida has demonstrated the ability to degrade phenylureas, and Ochrobactrum anthropi has been shown to effectively biodegrade DCPU (dichlorophenylurea) compounds. Fungal genera such as Aspergillus, Mortierella, and Cunninghamella have also been implicated in the biotransformation of these herbicides. frontiersin.orgku.dk
The enzymes responsible for the initial hydrolysis of phenylurea herbicides are broadly classified as phenylurea hydrolases. Several have been identified and characterized, including PuhA and PuhB from Arthrobacter species. frontiersin.org These enzymes exhibit varying substrate specificities, which would influence the degradation rate of different phenylurea compounds.
Abiotic Degradation Pathways
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.
Hydrolysis Kinetics and Mechanisms
Phenylurea herbicides can undergo chemical hydrolysis, with the rate being significantly influenced by the pH of the surrounding medium. Generally, hydrolysis is slow in neutral conditions but is accelerated in both acidic and alkaline environments. researchgate.netresearchgate.net The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the urea group. For phenylureas, this leads to the formation of the corresponding aniline and carbamic acid derivatives, with the latter being unstable and decomposing to aniline and carbon dioxide.
While specific kinetic data for this compound is not available, studies on similar compounds indicate that the half-life for hydrolysis can range from days to years depending on the pH and temperature.
Photolytic Degradation Processes
Photolysis, or degradation by sunlight, is another significant abiotic pathway for the dissipation of phenylurea herbicides, particularly on soil surfaces and in surface waters. The process can occur through direct absorption of light by the herbicide molecule or indirectly through photosensitization by other environmental components like humic substances or nitrates. researchgate.netscispace.comnih.gov
For dichlorinated phenylureas like diuron, photolytic degradation has been shown to proceed through pathways such as:
Dechlorination: The stepwise removal of chlorine atoms from the dichlorophenyl ring.
Hydroxylation: The substitution of a chlorine atom with a hydroxyl group. oup.com
Oxidation of the phenyl ring.
The specific products and the rate of photolysis are dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix.
Metabolite Identification and Fate
The primary transformation processes for phenylurea herbicides involve the modification of the urea side chain and the ultimate cleavage of the urea bridge, leading to the formation of corresponding aniline compounds. While specific studies on this compound are limited, the degradation is expected to yield key metabolites based on the transformation of analogous compounds.
A critical step in the degradation of many phenylurea herbicides is the formation of aniline derivatives. In the case of compounds with a dichlorinated phenyl ring, such as diuron, the primary aniline metabolite is 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govoup.comnih.govmdpi.com For this compound, the analogous primary aniline metabolite would be 2,3-dichloroaniline (2,3-DCA) .
The degradation pathway is expected to proceed through one or more intermediate steps. For N,N-dimethyl substituted phenylureas like diuron, this involves sequential N-demethylation to form N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.govmdpi.comfrontiersin.org Given that this compound lacks the N,N-dimethyl substitution and instead has a phenyl group, the initial biotransformation is likely to involve the cleavage of the urea bond to directly form 2,3-dichloroaniline and phenylurea.
The fate of the resulting aniline metabolites is of significant environmental concern, as they can be more persistent and toxic than the parent compound. nih.govoup.com For instance, 3,4-DCA, a metabolite of diuron and linuron, has been shown to be more harmful to non-target organisms than the original herbicide. nih.gov The subsequent biotransformation of these aniline metabolites is therefore a critical aspect of their environmental fate.
Studies on the biotransformation of diuron have shown that the resulting 3,4-dichloroaniline can be further degraded by various microorganisms. nih.gov For example, the soil bacterial strain Arthrobacter sp. N2 has been shown to quantitatively transform diuron into 3,4-dichloroaniline. nih.gov This aniline can then be further transformed by fungal strains such as Aspergillus niger, Beauveria bassiana, Cunninghamella echinulata var. elegans, and Mortierella isabellina into 3,4-dichloroacetanilide . nih.gov This acetylation step generally results in a compound with reduced biological activity compared to the aniline. nih.gov It is plausible that 2,3-dichloroaniline, the expected metabolite of this compound, would undergo a similar acetylation process in the environment.
The persistence of these metabolites in soil and water varies. Studies on diuron and its metabolites have shown that the half-life of these compounds can range from days to months, depending on environmental conditions such as soil type and microbial activity. frontiersin.orgnih.gov The mobility of these metabolites in soil, which determines their potential to leach into groundwater, is also a key factor in their environmental fate. nih.gov
Interactive Data Table: Anticipated Metabolites of this compound and Their Analogs
Below is a table summarizing the key anticipated metabolites of this compound based on the degradation pathways of analogous phenylurea herbicides.
Interactive Data Table: Microbial Biotransformation of Phenylurea Herbicides and Their Metabolites
The following table details the microbial strains involved in the degradation of analogous phenylurea herbicides and their primary metabolites.
Q & A
Q. Advanced Research Focus
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing binding affinity) .
- Molecular docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize substituents (e.g., fluorophenyl groups improve hydrophobic interactions) .
- QSAR models : Correlate logP values (2.8–3.5) with cytotoxicity (IC) to balance solubility and membrane permeability .
What experimental design strategies are recommended for studying the degradation pathways of this compound?
Q. Advanced Research Focus
- Factorial design : Test variables like pH (4–10), UV exposure (254 nm), and microbial consortia to identify dominant degradation mechanisms (e.g., photolysis vs. biodegradation) .
- Metabolite profiling : Use HRMS to detect intermediates (e.g., 3,4-dichloroaniline) and propose pathways via isotopic labeling (C-phenyl group tracking) .
- Kinetic modeling : Fit pseudo-first-order decay constants () to assess half-lives in aquatic systems (e.g., = 14–28 days) .
How do steric and electronic effects of the dichlorophenyl moiety influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The 2,3-dichloro substitution creates steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects (Cl’s -I and +M) modulate aryl electrophilicity:
- Steric maps : Overlay van der Waals radii to predict regioselectivity in Ullmann-type reactions .
- Hammett analysis : σ values (Cl = +0.23) correlate with reaction rates in nucleophilic aromatic substitutions .
Experimental validation via X-ray crystallography (e.g., C-Cl bond lengths = 1.73–1.75 Å) confirms electronic distortion .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Q. Basic Research Focus
- Solvent standardization : Use DMSO (≤0.1% v/v) to avoid solvent toxicity artifacts .
- Dose-response curves : Generate triplicate IC values with nonlinear regression (R > 0.98) .
- Negative controls : Include vehicle-only and scrambled compounds (e.g., 1-(3,4-dichlorophenyl)-3-phenylurea) to confirm target specificity .
How can researchers leverage fragment-based drug design (FBDD) to optimize this compound for therapeutic applications?
Q. Advanced Research Focus
- Fragment screening : Identify binding "hotspots" via X-ray crystallography (e.g., urea carbonyl interaction with Ser89 in kinase targets) .
- Click chemistry : Introduce triazole or morpholine fragments via CuAAC to enhance solubility (logS improvement from -4.2 to -3.5) .
- ADMET profiling : Predict metabolic stability (CYP3A4 clearance) and plasma protein binding (PPB = 92–95%) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
